Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13881619
InChI: InChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18)
SMILES: CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C14H21N3O6S
Molecular Weight: 359.40 g/mol

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate

CAS No.:

Cat. No.: VC13881619

Molecular Formula: C14H21N3O6S

Molecular Weight: 359.40 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate -

Specification

Molecular Formula C14H21N3O6S
Molecular Weight 359.40 g/mol
IUPAC Name tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate
Standard InChI InChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18)
Standard InChI Key GCHWXMXGOQWPFC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central propyl chain bridging two functional groups:

  • A tert-butoxycarbonyl (Boc) group at the N-terminus, providing steric protection for amines during synthetic reactions.

  • A 4-nitrobenzenesulfonamide group at the C-terminus, contributing to electron-withdrawing effects and hydrogen-bonding capabilities.

The IUPAC name, tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate, reflects this arrangement .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O₆S
Molecular Weight359.40 g/mol
CAS Registry Number1909312-21-5
InChIKeyGCHWXMXGOQWPFC-UHFFFAOYSA-N

Stereochemical Considerations

While the compound lacks chiral centers in its current configuration, derivatives with stereogenic centers (e.g., analogous structures with hydroxyl groups) have been reported to exhibit enantiomer-dependent biological activity .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Sulfonylation: Reaction of 3-aminopropylcarbamate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Sulfonylation4-nitrobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT85–92%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 24 hr78–85%

Purification and Characterization

Crude products are purified via flash chromatography (20–30% ethyl acetate/hexane) and validated using:

  • ¹H/¹³C NMR: Key signals include tert-butyl singlets (δ 1.43 ppm) and aromatic protons from the nitrobenzene ring (δ 8.35–7.85 ppm) .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 360.1 .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) near 45°C, indicative of amorphous solid-state behavior .

Solubility Profile

SolventSolubility (mg/mL)Source
Chloroform12.5 ± 0.8
Methanol8.2 ± 0.6
Water<0.1

The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological assays .

Applications in Drug Discovery

Protease Inhibitor Development

The 4-nitrobenzenesulfonamide group acts as a transition-state analog for serine proteases. For example, derivatives of this compound inhibit trypsin-like enzymes with IC₅₀ values in the low micromolar range .

Immune System Modulation

Bis-aryl sulfonamides structurally related to this compound prolong interferon (IFN-α) signaling via the ISRE pathway, suggesting potential as vaccine adjuvants . Mechanistically, they delay the dephosphorylation of STAT1, enhancing antiviral responses .

Table 3: Biological Activity of Analogues

DerivativeTarget PathwayEC₅₀ (μM)Source
4-Chloro-2,5-dimethoxyNF-κB/ISRE0.89
4-EthoxyIFN-α signaling1.24

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